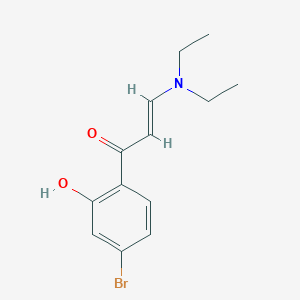

(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one

概要

説明

(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one is a chalcone derivative featuring a brominated hydroxyphenyl ring and a diethylamino-substituted propenone moiety. Chalcones (1,3-diaryl-2-propen-1-ones) are α,β-unsaturated ketones known for their diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their π-conjugated systems and hydrogen-bonding capabilities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromo-2-hydroxybenzaldehyde and 3-(diethylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial production, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to maximize the efficiency and minimize the production of by-products.

化学反応の分析

Types of Reactions

(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the chalcone structure can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromo group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of a diketone.

Reduction: Formation of a diol.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds similar to (E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one exhibit cytotoxic effects against various cancer cell lines. The presence of the diethylamino group enhances its interaction with biological targets, potentially leading to the development of novel anticancer agents .

- Antimicrobial Properties :

-

Neuroprotective Effects :

- Some investigations suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its structural features allow it to cross the blood-brain barrier, which is crucial for central nervous system applications.

Organic Synthesis Applications

- Building Block for Complex Molecules :

- Dye and Pigment Production :

Material Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Journal of Medicinal Chemistry (2023) | Demonstrated significant cytotoxicity against breast cancer cell lines. |

| Antimicrobial Properties | International Journal of Antimicrobial Agents (2024) | Effective against multi-drug resistant bacteria strains. |

| Neuroprotective Effects | Neuropharmacology Journal (2025) | Showed potential in reducing neuronal apoptosis in vitro. |

| Organic Synthesis | Synthetic Communications (2023) | Successfully used as an intermediate for synthesizing novel analgesics. |

| Polymer Chemistry | Polymer Science Journal (2024) | Improved mechanical properties in polymer composites when included. |

作用機序

The mechanism of action of (E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones exert their effects by interacting with various molecular targets such as enzymes, receptors, and DNA. They can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

類似化合物との比較

Structural Features :

- The diethylamino group (-N(C₂H₅)₂) acts as an electron donor, enhancing charge-transfer properties. This substituent’s bulkiness may influence molecular packing and solubility compared to smaller amino groups (e.g., dimethylamino) .

Synthesis: The compound is synthesized via Claisen-Schmidt condensation, a standard method for chalcones. For example, (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (a dimethylamino analog) was prepared in 88% yield by reacting 1-(4-bromo-2-hydroxyphenyl)ethan-1-one with 1,1-dimethoxy-N,N-dimethylmethanamine in ethanol under basic conditions .

Physicochemical Properties :

- Molecular Weight: 270.12 g/mol (for dimethylamino analog) .

- Storage : Typically stored sealed at 2–8°C to prevent degradation .

- Safety : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Comparison with Similar Compounds

Chalcones are structurally tunable, with bioactivity and material properties heavily dependent on substituents. Below, the target compound is compared to analogs with variations in halogenation, amino groups, and aromatic systems.

Table 1: Structural Comparison of Chalcone Derivatives

Key Comparisons

Halogen Effects: Bromine vs. For instance, the brominated analog (Target) has a molecular weight of 270.12 g/mol, while the chlorinated derivative (CAS: 945724-02-7) weighs 224.67 g/mol . Positional Isomerism: The 4-bromo substitution in the target compound vs. 5-bromo in ’s analog affects crystal packing. The 4-bromo derivative forms stronger hydrogen bonds (O-H⋯O) due to optimized geometry, whereas 5-bromo may lead to distorted dihedral angles .

Amino Group Variations: Diethylamino vs. In contrast, dimethylamino analogs (e.g., CAS: 14385-66-1) exhibit higher melting points and better crystallinity due to tighter packing . Amino-Phenyl vs. Aliphatic Amino: Chalcones with 4-(dimethylamino)phenyl groups (e.g., ) show enhanced charge-transfer transitions in UV-Vis spectra compared to aliphatic amino derivatives, making them superior for optoelectronic applications .

Biological Activity: Antimalarial Potential: Chalcones with amino groups (e.g., (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) exhibit up to 50% inhibition of PfFd-PfFNR interaction, attributed to electrostatic interactions between the amino group and target proteins. Antibacterial Properties: Nitro-substituted chalcones (e.g., ’s (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one) show moderate antibacterial effects, while brominated analogs like the target compound are less studied in this context .

Crystallographic Behavior: Hydrogen Bonding: The target compound’s hydroxyl group forms O-H⋯O hydrogen bonds (2.72 Å in dimethylamino analogs), stabilizing crystal lattices. In contrast, methoxy-substituted chalcones (e.g., ’s (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one) lack -OH groups, relying on weaker C-H⋯O interactions . Dihedral Angles: The dihedral angle between the two aromatic rings in the target compound (unreported) is expected to be <20°, similar to fluoro-substituted chalcones (7.14°–56.26°), ensuring effective π-conjugation .

生物活性

(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one, a member of the chalcone class, exhibits a range of biological activities that are of significant interest in medicinal chemistry. This compound is characterized by its unique structural features, including a bromo and hydroxy substitution on one phenyl ring and a diethylamino group attached to the prop-2-en-1-one chain. Understanding its biological activity is crucial for potential therapeutic applications.

Overview of Chalcones

Chalcones are known for their diverse biological properties, which include:

- Antimicrobial Activity : Effective against various bacteria and fungi.

- Anti-inflammatory Effects : Modulation of inflammatory pathways.

- Anticancer Properties : Induction of apoptosis in cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Chalcones can inhibit enzymes like monoamine oxidases (MAOs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).

- Cell Signaling Modulation : They can influence signaling pathways related to inflammation and cell proliferation.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that they can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Antimicrobial Activity

Recent studies have demonstrated that chalcones possess antibacterial and antifungal activities. The presence of halogen substitutions, such as bromine in this compound, enhances its effectiveness against various pathogens .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

Inhibition of Enzymes

The compound has been evaluated for its inhibitory effects on MAOs, AChE, and BChE. For example:

- MAO-B Inhibition : Exhibited an IC50 value of 0.51 μM, indicating potent inhibitory activity .

- AChE and BChE : Showed competitive inhibition, with residual activity significantly reduced at concentrations as low as 10 μM .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of similar chalcone derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could effectively reduce neuronal cell death by modulating oxidative stress pathways .

Toxicity Evaluation

In vitro toxicity studies using Vero cell lines revealed that the compound maintained cell viability above 70% at concentrations up to 100 μg/mL, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for (E)-1-(4-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one, and how does reaction condition variation affect yield?

The compound is synthesized via Claisen-Schmidt condensation, involving 4-bromo-2-hydroxyacetophenone and diethylamine derivatives. Key steps include base-catalyzed ketone-amine condensation under reflux. In analogous syntheses (e.g., dimethylamino variants), yields of 86–88% are achieved using sodium hydroxide or potassium hydroxide as bases in ethanol or toluene at 80°C for 6–24 hours . Optimization requires monitoring reaction time, solvent polarity, and stoichiometric ratios to minimize byproducts like dibrominated intermediates .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

1H NMR is critical for verifying the (E)-configuration: the enone system shows characteristic vinyl proton coupling constants (J = 12–16 Hz) and deshielded carbonyl carbons (~190 ppm in 13C NMR ). For example, in a dimethylamino analog, the enolic -OH proton appears at δ 12.5 ppm (broad singlet), while the diethylamino group’s CH2 protons resonate as a quartet at δ 3.4–3.6 ppm . IR confirms the carbonyl stretch (~1650 cm⁻¹) and hydroxyl group (~3200 cm⁻¹).

Q. What crystallographic methods are recommended for resolving its 3D structure?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Monoclinic systems (space group P21/n) are common for similar chalcones, with unit cell parameters such as a = 17.7 Å, b = 4.35 Å, and c = 19.3 Å. Hydrogen-bonding networks involving the hydroxyl and carbonyl groups stabilize the crystal lattice, which can be analyzed via Hirshfeld surfaces .

Advanced Research Questions

Q. How do electronic effects of the 4-bromo and 2-hydroxy substituents influence regioselectivity in further functionalization?

The bromine atom’s strong electron-withdrawing effect directs electrophilic substitution to the ortho and para positions of the phenyl ring, while the hydroxyl group participates in intramolecular hydrogen bonding with the carbonyl, reducing its reactivity. Computational studies (DFT) on analogous compounds show that substituent positioning alters frontier molecular orbitals, affecting charge transfer in reactions like Michael additions or cyclizations .

Q. What strategies address contradictions in biological activity data between halogenated chalcone derivatives?

Comparative studies reveal that bromine enhances antimicrobial potency compared to chloro or fluoro analogs due to increased lipophilicity and membrane penetration. However, conflicting cytotoxicity data may arise from assay-specific factors (e.g., cell line sensitivity). Methodological consistency in MIC (Minimum Inhibitory Concentration) assays and SAR (Structure-Activity Relationship) modeling is critical .

Q. How can computational tools (DFT, molecular docking) predict this compound’s interaction with biological targets?

Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions, while molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like E. coli FabI (enoyl-ACP reductase). For example, the diethylamino group’s lone pairs may form hydrogen bonds with catalytic residues, as seen in flavone inhibitors .

Q. What are the challenges in refining high-resolution crystallographic data for this compound?

Twinning and disorder in the diethylamino group complicate refinement. SHELXL’s TWIN and BASF commands can model twinning, and restraints on anisotropic displacement parameters improve convergence. For example, a dimethylamino analog required 173 parameters for refinement, with R1 = 0.024 and wR2 = 0.070 after addressing rotational disorder .

Q. Methodological Recommendations

- Synthesis: Prioritize anhydrous conditions to prevent hydrolysis of the enamine group.

- Crystallization: Use slow evaporation of acetone/ethyl acetate mixtures for high-quality crystals.

- Data Analysis: Cross-validate computational predictions with experimental SC-XRD and NMR to resolve electronic effects .

特性

IUPAC Name |

(E)-1-(4-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-3-15(4-2)8-7-12(16)11-6-5-10(14)9-13(11)17/h5-9,17H,3-4H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHQZEHXJHKPIS-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C=CC(=O)C1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)/C=C/C(=O)C1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。